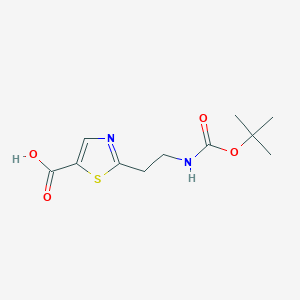![molecular formula C7H4BrF2N3 B13575715 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst for the Boc deprotection under mild conditions, followed by condensation with malondialdehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Applications De Recherche Scientifique
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a nonbenzodiazepine GABA receptor agonist and as an inhibitor of p38 mitogen-activated protein kinase for the treatment of rheumatoid arthritis.
Biological Research: The compound has been evaluated for its antibacterial properties.
Material Science:
Mécanisme D'action
The mechanism of action of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: Another imidazopyridine derivative with potential medicinal applications.
Uniqueness
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Propriétés
Formule moléculaire |
C7H4BrF2N3 |
|---|---|
Poids moléculaire |
248.03 g/mol |
Nom IUPAC |
3-bromo-6-(difluoromethyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-11-5-2-12-7(6(9)10)13(5)3-4/h1-3,6H |
Clé InChI |
ATSZVMIJDNIPQR-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=CC(=CN2C(=N1)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


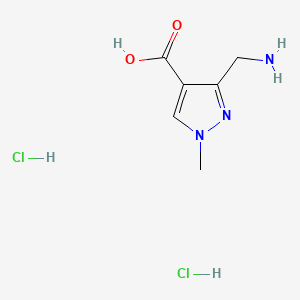
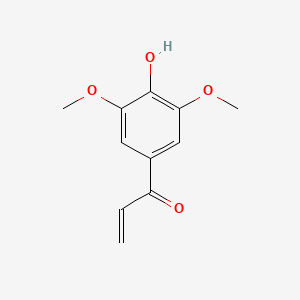





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
![3-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)pyridine](/img/structure/B13575683.png)
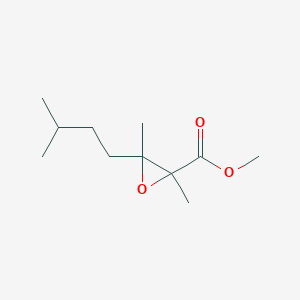

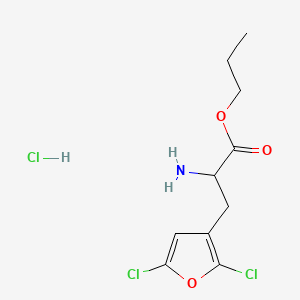
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
